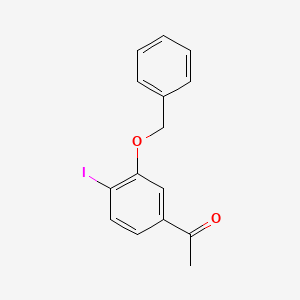
(S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride is a chiral amine compound derived from fluorene. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which undergoes a series of reactions to introduce the amine group.
Chiral Resolution: The compound is then resolved into its enantiomers using chiral resolution techniques.
Hydrochloride Formation: Finally, the amine is converted into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chiral resolution and purification processes to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
(S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
®-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
Fluorenylmethoxycarbonyl chloride: A related compound used in peptide synthesis.
Fluorene: The parent compound from which (S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride is derived.
Uniqueness
This compound is unique due to its chiral nature and specific reactivity, making it valuable in asymmetric synthesis and chiral resolution studies.
Properties
Molecular Formula |
C15H16ClN |
|---|---|
Molecular Weight |
245.74 g/mol |
IUPAC Name |
(1S)-1-(9H-fluoren-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H15N.ClH/c1-10(16)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15;/h2-8,10H,9,16H2,1H3;1H/t10-;/m0./s1 |
InChI Key |
QZGPXLNMMWKRSM-PPHPATTJSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C3=CC=CC=C3C2)N.Cl |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)


![1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B13642240.png)

![(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13642254.png)



